Pentanitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

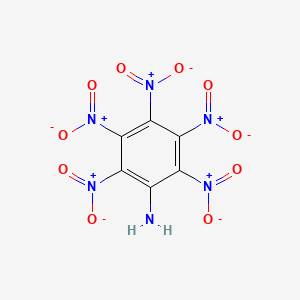

Pentanitroaniline is a useful research compound. Its molecular formula is C6H2N6O10 and its molecular weight is 318.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Explosive Applications

2.1 Synthesis of Triaminotrinitrobenzene (TATB)

Pentanitroaniline is primarily utilized in the synthesis of triaminotrinitrobenzene (TATB), a well-known insensitive explosive. The synthesis involves a multi-step process where this compound is reacted with ammonia in suitable solvents such as benzene or methylene chloride to yield TATB in high yields . TATB's insensitivity to shock and friction makes it suitable for military applications and safe handling in various environments.

2.2 Direct Conversion to Other Energetic Materials

Recent studies have shown that this compound can be converted directly into aminonitrobenzodifuroxan using sodium azide under heat conditions. This process yields aminonitrobenzodifuroxan efficiently and at low cost, making it a viable option for producing advanced energetic materials .

Spectroscopic and Structural Studies

3.1 Characterization Techniques

this compound has been extensively characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography. These studies provide insights into its molecular structure and energetic properties, allowing researchers to understand the interactions between nitro groups and their influence on stability and reactivity .

3.2 Energetic Properties Analysis

The energetic parameters of this compound have been calculated using computational methods alongside experimental data from thermal gravimetric analysis (TGA). Comparisons with other explosives such as RDX reveal that this compound possesses unique performance characteristics that can be exploited in specific applications .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,4,5,6-pentanitroaniline (PNA), and how do reaction conditions influence yield?

- Methodological Answer : PNA is synthesized via nitration of 3,5-dinitroaniline (30), which itself is derived from selective reduction of trinitrobenzene (TNB) or via a Schmidt reaction with 3,5-dinitrobenzoic acid . A secondary route involves selective reduction of TNT (1) with hydrogen sulfide in ammonia, followed by nitration and oxidative decarboxylation . Yield optimization requires precise control of nitrating agents (e.g., mixed acid systems) and temperature gradients. Kinetic studies show that nitration intermediates, such as the nitramine N,2,3,4,5-pentanitroaniline (35), can rearrange under catalytic conditions (e.g., lead salts) to form the final product .

Q. How can researchers characterize the purity and structural integrity of synthesized pentanitroaniline?

- Methodological Answer : Advanced analytical techniques are critical:

- NMR Spectroscopy : 1H and 13C NMR can confirm nitro group positioning and detect impurities like unreacted intermediates.

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and decomposition pathways .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry quantifies purity and identifies byproducts .

Q. What are the key stability challenges for this compound under varying environmental conditions?

- Methodological Answer : PNA’s nitro groups make it sensitive to heat, light, and mechanical stress. Accelerated aging studies (e.g., 70°C/75% RH for 14 days) combined with FTIR and XRD can monitor structural degradation. Contradictions in literature data on its hygroscopicity suggest the need for controlled humidity experiments to resolve discrepancies .

Advanced Research Questions

Q. How do metal salts influence the Bamberger rearrangement during PNA synthesis, and what mechanistic insights exist?

- Methodological Answer : Lead salts catalyze the rearrangement of the nitramine intermediate (35) to PNA by stabilizing transition states via coordination chemistry. Computational studies (DFT) reveal that metal ions lower activation energy by 15–20 kJ/mol, favoring nitro group migration . Contrasting results with other salts (e.g., sodium or potassium) highlight the need for kinetic isotope effect (KIE) studies to elucidate proton transfer mechanisms .

Q. What experimental and computational strategies resolve contradictions in PNA’s impact sensitivity data?

- Methodological Answer : Discrepancies in impact sensitivity (e.g., 7–12 J in drop-weight tests) arise from crystallinity variations and impurity profiles. Researchers should:

- Standardize Synthesis : Use identical nitration protocols to minimize batch-to-batch variability.

- QSAR Modeling : Global QSPR models (e.g., using descriptors like oxygen balance and nitro group count) predict sensitivity trends. For instance, PNA (aro-36) shows higher sensitivity than 2,4,6-trinitroaniline (aro-37) due to increased nitro density .

- Controlled Detonation Tests : Small-scale tests with high-speed photography can correlate crystal defects with initiation thresholds .

Q. How can oxidative pathways convert this compound to hexanitrobenzene, and what factors govern yield?

- Methodological Answer : Peroxytriflic acid (CF3SO3H·H2O2) oxidizes PNA’s amine group to a nitro group, yielding hexanitrobenzene (55) at 90% efficiency . Key factors include:

- Acid Strength : Triflic acid’s low nucleophilicity minimizes side reactions.

- Stoichiometry : A 2:1 molar ratio of peroxide to PNA ensures complete oxidation.

- Temperature : Reactions at −10°C suppress decomposition pathways. Comparative studies with peroxydisulfuric acid (58% yield) highlight the superiority of peroxytriflic acid .

Q. What methodologies validate the safety and regulatory compliance of PNA in academic research settings?

- Methodological Answer : Compliance with ITAR (International Traffic in Arms Regulations) requires:

- Documentation : Detailed logs of synthesis scales (<10 g), storage conditions (desiccated, <25°C), and disposal protocols (alkaline hydrolysis).

- Institutional Review : Approval from explosives safety boards for handling protocols .

- Peer Validation : Independent replication of synthetic and sensitivity data to ensure reproducibility .

Q. Data Contradiction Analysis

Q. Why do literature reports differ on the intermediates formed during PNA synthesis?

- Methodological Answer : Discrepancies arise from analytical limitations (e.g., early studies lacking HPLC-MS) and reaction condition variability. For example, nitramine (35) was initially overlooked due to its instability but was later identified via 15N NMR . Researchers should employ real-time monitoring (e.g., in situ IR) to track transient intermediates .

Q. How can computational models address gaps in experimental data on PNA’s decomposition kinetics?

- Methodological Answer : Molecular dynamics (MD) simulations using ReaxFF force fields predict decomposition pathways (e.g., NO2 elimination vs. ring opening). Experimental validation via time-resolved TGA-MS can resolve conflicts between predicted and observed activation energies (e.g., 120–150 kJ/mol) .

Q. Experimental Design Considerations

Q. What statistical tools are optimal for analyzing sensitivity and stability data in PNA studies?

Propiedades

Número CAS |

21985-87-5 |

|---|---|

Fórmula molecular |

C6H2N6O10 |

Peso molecular |

318.11 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentanitroaniline |

InChI |

InChI=1S/C6H2N6O10/c7-1-2(8(13)14)4(10(17)18)6(12(21)22)5(11(19)20)3(1)9(15)16/h7H2 |

Clave InChI |

XJYDCCKHUXCATF-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.